molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0

3,9-Diazaspiro[5.5]undecane-2,4-dione

Katalognummer B1368480
CAS-Nummer: 24910-11-0
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ASZZHBXPMOVHCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Diazaspiro[5.5]undecane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the replacement of the cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 58.2 Ų and a complexity of 226 . It has no rotatable bonds and has two hydrogen bond donors and three hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

CCR8 Antagonists

3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, which are potentially useful in treating chemokine-mediated diseases. These compounds show promise specifically in respiratory diseases and are claimed to be effective in the treatment of asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Structural Analysis

Several 3,9-diazaspiro[5.5]undecane derivatives have been synthesized for various applications. Studies have explored their synthesis through reactions with barbituric acid and 2-thiobarbituric acid, confirming their structures through various analytical methods (Ahmed et al., 2012). Additionally, their crystal structures have been examined, revealing their conformation and hydrogen bonding patterns, which are crucial for understanding their potential applications (Todorov et al., 2009).

Potential in Treating Various Disorders

3,9-Diazaspiro[5.5]undecane-containing compounds have exhibited potential in treating a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity has been a subject of significant interest, particularly in the synthesis of compounds that are ring-fused with arenes and heteroarenes and/or contain a carbonyl group at position 2 (Blanco‐Ania et al., 2017).

Electrochemistry in Non-Aqueous Media

Studies have also been conducted on the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, leading to insights into their redox behavior. This research is essential for understanding the chemical properties of these compounds and their potential applications in various fields (Abou-Elenien et al., 1991).

Photophysical Studies and Synthesis

Photophysical studies and solvatochromic analysis have been performed on diazaspiro compounds, offering insights into their behavior in different solvents. These studies are crucial for applications where solvent interactions play a significant role, and they contribute to the understanding of the compounds' properties (Aggarwal & Khurana, 2015).

Wirkmechanismus

3,9-Diazaspiro[5.5]undecane-2,4-dione has been reported to act as a potent competitive antagonist at the γ-aminobutyric acid type A receptor (GABA A R), which suggests that it may interfere with GABAergic neurotransmission .

Eigenschaften

IUPAC Name

3,9-diazaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZZHBXPMOVHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640795
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24910-11-0
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium hydroxide (20% on carbon; 100 mg) and acetic acid (250 μL) were added to a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (0.38 g, 1.40 mmol) in ethanol (5 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 18 h, the mixture was filtered and concentrated to give the acetate salt of the title compound (220 mg). MS 183.1 (M+1).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 3
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 4
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 5
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.